![molecular formula C13H12F6N2O2 B1347926 methyl 2-[2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1347926.png)
methyl 2-[2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)nicotinate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups and a dimethylamino ethenyl moiety, which contribute to its distinct reactivity and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for research and industrial applications.
化学反応の分析
Types of Reactions
Methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of methyl 2-[2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl nicotinate: A simpler ester of niacin used for its vasodilatory properties.
2-(Dimethylamino)ethyl methacrylate: A methacrylic acid derivative used in polymer synthesis.
Uniqueness
Methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)nicotinate stands out due to its trifluoromethyl groups and dimethylamino ethenyl moiety, which confer unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
特性
分子式 |
C13H12F6N2O2 |
|---|---|
分子量 |
342.24 g/mol |
IUPAC名 |
methyl 2-[2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H12F6N2O2/c1-21(2)5-4-8-10(11(22)23-3)7(12(14,15)16)6-9(20-8)13(17,18)19/h4-6H,1-3H3 |
InChIキー |
SHTYAWAKKHGPJM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=CC1=C(C(=CC(=N1)C(F)(F)F)C(F)(F)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylsulfanyl-5-[2-[3-(trifluoromethyl)anilino]ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B1347864.png)
![5-[2-(3,5-Dichloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1347865.png)
![5-[2-(2,4-Difluoroanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1347866.png)
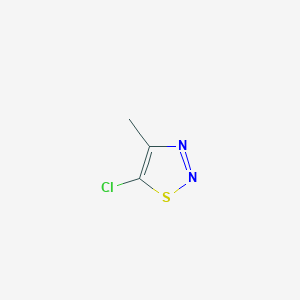
![3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1347899.png)
![N'-[(Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B1347916.png)
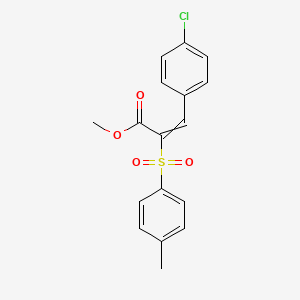
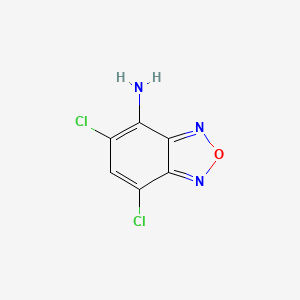
![4-Chlorobenzofuro[3,2-d]pyrimidine](/img/structure/B1347961.png)
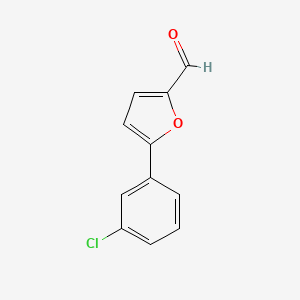

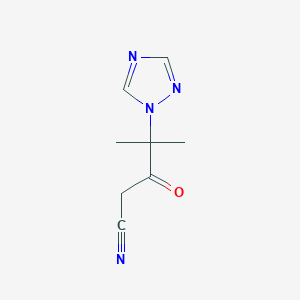
![N-(4-{[3-ethyl-4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yliden]methyl}phenyl)acetamide](/img/structure/B1347990.png)
![4-Chloro-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B1347994.png)
